N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
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Overview
Description
“N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide” is a compound that belongs to the family of triazolopyridazines. It has a molecular formula of C15H19N7O2 and an average mass of 329.357 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using X-ray diffraction . This method provides detailed information about the atomic arrangement and bonding in the molecule.Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine leads to the formation of a series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, compound 1 exhibits superior thermostability (Td(onset): 261 °C), surpassing its analogues .Scientific Research Applications
Synthesis and Antimicrobial Activities
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a compound that has been studied in the context of synthesizing various pyrazole and pyrimidine derivatives. For instance, a study demonstrated the synthesis of pyrazolo[3,4]pyrimidine derivatives for biological evaluation, highlighting their potent antimicrobial activity (Shamroukh, Rashad, & Sayed, 2005). Similarly, research on the synthesis of new thienopyrimidine derivatives also showed significant antimicrobial properties (Bhuiyan et al., 2006).
Herbicidal Activity
A study focused on substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, including this compound, demonstrated their excellent herbicidal activity on a broad spectrum of vegetation at low application rates (Moran, 2003).
Antitumor Activities
The compound has also been implicated in the synthesis of derivatives with antitumor activities. A study on enaminones as building blocks for synthesizing substituted pyrazoles revealed their potential in antitumor and antimicrobial activities (Riyadh, 2011).
Mechanism of Action
Safety and Hazards
The safety and hazards of similar compounds have been studied. For example, a pan-phosphodiesterase (PDE) family inhibitor was implicated in a sustained increase in heart rate, increased cardiac output, and decreased contractility indices, as well as myocardial degeneration in in vivo safety evaluations in rats .
Future Directions
The future directions in the research of similar compounds involve the design and synthesis of new biologically active derivatives based on the fused-triazole backbone with two C-amino groups as substituents . These new compounds could lead to the development of very thermally stable energetic materials .
Properties
IUPAC Name |
N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N7O2/c1-5-24-13-7-6-11-17-18-12(22(11)20-13)8-16-15(23)14-9(2)19-21(4)10(14)3/h6-7H,5,8H2,1-4H3,(H,16,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLJKHAOEVQESZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNC(=O)C3=C(N(N=C3C)C)C)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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